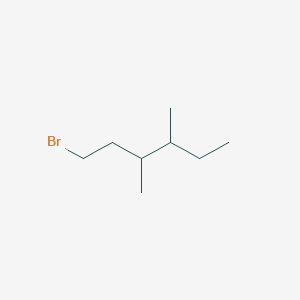![molecular formula C8H13N3O B13176949 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of organic bases and solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the oxadiazole ring or the piperidine ring.
Substitution: Both the oxadiazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are commonly used in pharmaceuticals and have diverse biological activities.
Uniqueness
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2 |
Clé InChI |
LFZYIGTVLBILEP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
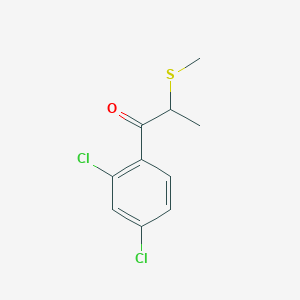

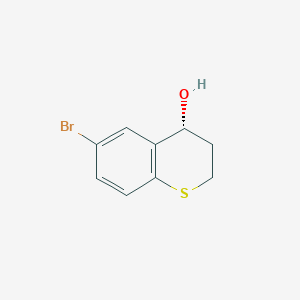
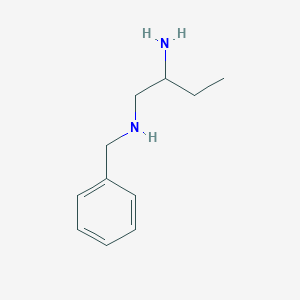
methanol](/img/structure/B13176889.png)

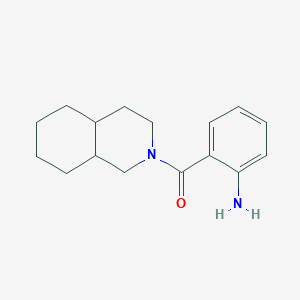
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
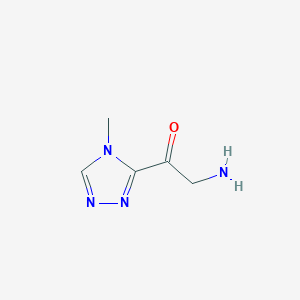
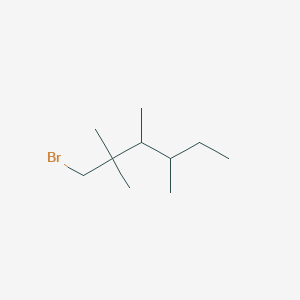
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

